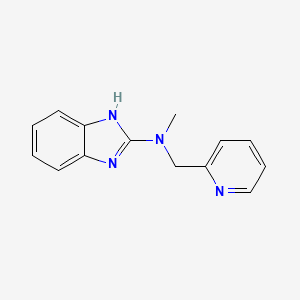![molecular formula C13H14N2O2 B6646078 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid](/img/structure/B6646078.png)
3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of arylpropionic acids. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever. In addition, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Moreover, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has been shown to possess antioxidant properties, which protect against oxidative stress.
実験室実験の利点と制限
3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. In addition, it has been extensively studied, and its mechanism of action is well understood. However, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid also has some limitations. It is a non-selective COX inhibitor, which means that it can cause gastrointestinal side effects. Moreover, it has been shown to cause renal toxicity in some cases.
将来の方向性
There are several future directions for the research on 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid. One potential direction is the development of selective COX inhibitors that do not cause gastrointestinal side effects. Another potential direction is the development of 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid derivatives that possess improved pharmacokinetic properties. Moreover, the potential use of 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid in the treatment of other diseases such as cancer and Alzheimer's disease should be explored. In addition, further studies are needed to investigate the safety and efficacy of 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid in humans.
Conclusion:
In conclusion, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid, also known as 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid, is a promising candidate for the treatment of various diseases. It possesses anti-inflammatory, analgesic, and antipyretic properties, and its mechanism of action is well understood. Although 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has some limitations, its potential therapeutic applications make it an important subject of scientific research. Further studies are needed to investigate its safety and efficacy in humans and to explore its potential use in the treatment of other diseases.
合成法
The synthesis of 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid involves the reaction of 3-methylimidazole with 2-bromobenzyl bromide in the presence of potassium carbonate. The resulting intermediate is then subjected to a reaction with 2-bromo-3-phenylpropanoic acid in the presence of cesium carbonate. The final product is obtained by acidification of the reaction mixture followed by recrystallization.
科学的研究の応用
3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties that make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. In addition, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has been shown to possess analgesic and antipyretic properties, which make it a potential candidate for the treatment of pain and fever.
特性
IUPAC Name |
3-[2-(3-methylimidazol-4-yl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15-9-14-8-12(15)11-5-3-2-4-10(11)6-7-13(16)17/h2-5,8-9H,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCTWSLOFBNYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=CC=C2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

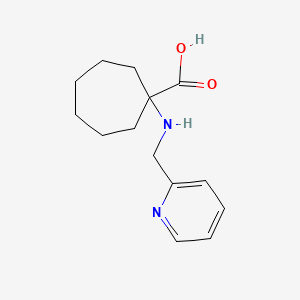
![N-[2-(1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B6646014.png)
![3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid](/img/structure/B6646022.png)
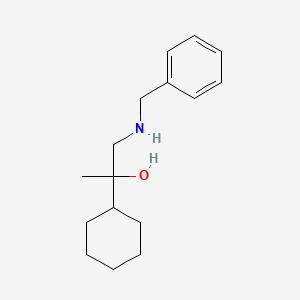
![2,6-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B6646035.png)
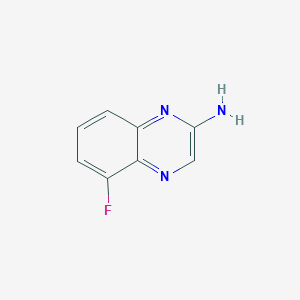
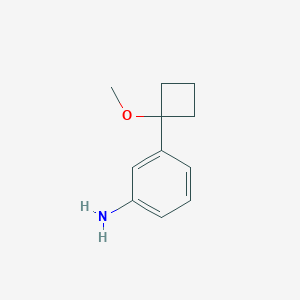
![3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B6646055.png)
![5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B6646062.png)
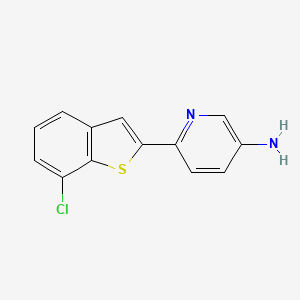
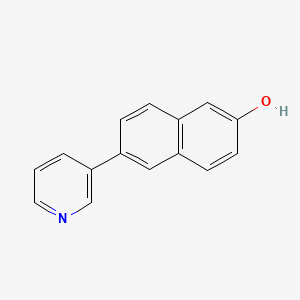
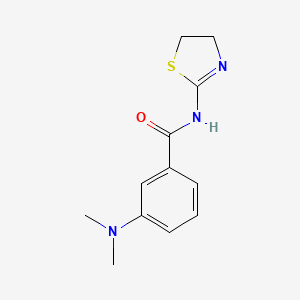
![6-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]pyrimidine-4-carbonitrile](/img/structure/B6646085.png)
